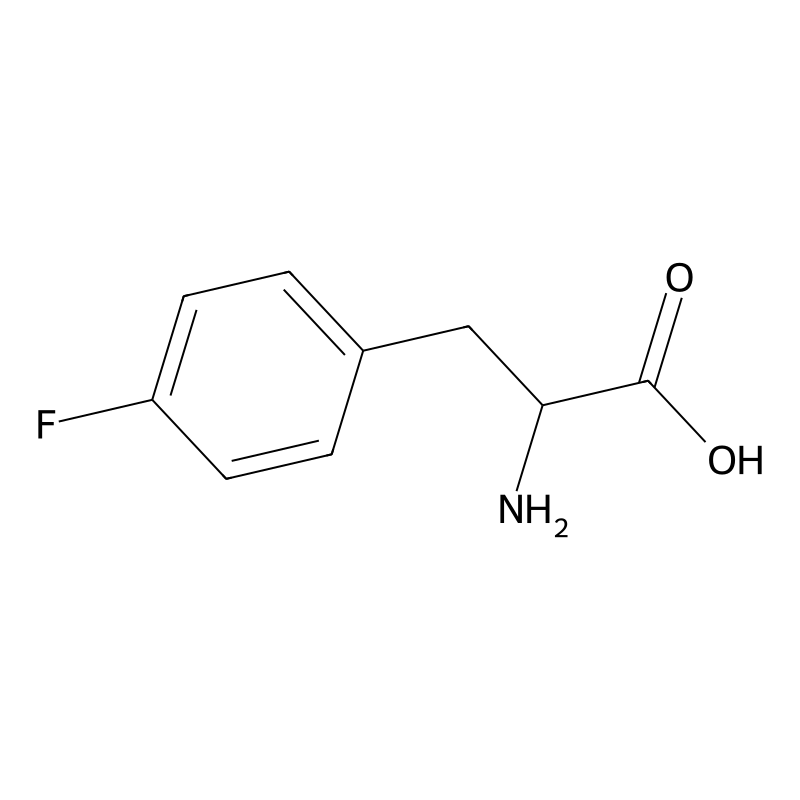4-FLUORO-DL-PHENYLALANINE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Protein Engineering and Structural Studies
Due to its similarity to phenylalanine, 4-FPA can be incorporated into proteins by cells. This allows researchers to study the impact of specific amino acid substitutions on protein structure, stability, and function. 4-FPA's incorporation into proteins can be particularly useful in X-ray crystallography, a technique used to determine protein structures. The presence of the fluorine atom in 4-FPA can help differentiate neighboring atoms in the crystal structure, leading to more precise and detailed structural information [].
Enzyme Inhibition Studies
-FPA can act as a competitive inhibitor for enzymes that normally utilize phenylalanine as a substrate. By competing with the natural substrate for the enzyme's active site, 4-FPA can provide valuable insights into enzyme function and reaction mechanisms. Researchers can use 4-FPA to study the specific role of phenylalanine in enzyme activity and identify potential targets for drug development.
Positron Emission Tomography (PET) Imaging
-FPA can be radiolabeled with the isotope fluorine-18 (18F) to create 4-[18F]fluorophenylalanine (4-[18F]FPA). This radiotracer has shown promise in PET imaging for various applications, including:
- Tumor detection: Tumors often overexpress certain amino acid transporters, which can be exploited for imaging purposes. 4-[18F]FPA can be taken up by tumor cells and visualized using PET, aiding in tumor detection and diagnosis [].
- Neurotransmitter studies: 4-[18F]FPA can be used to study the function and distribution of specific neurotransmitters in the brain, such as dopamine, by investigating the activity of enzymes involved in their synthesis [].
4-Fluoro-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of a hydrogen atom at the para position of the benzene ring with a fluorine atom. Its chemical formula is C₉H₁₀FNO₂, and it has a molecular weight of approximately 183.18 g/mol. This compound typically appears as a white powder or shiny flakes and is noted for its low solubility in water (less than 1 mg/mL at 70°F) .
4-Fluoro-DL-phenylalanine serves as an important tool in biochemical research due to its ability to act as a phenylalanine antagonist, which can inhibit protein synthesis and affect cellular processes .
4F-Phe acts as an inhibitor of protein synthesis [, ]. Due to its structural similarity to phenylalanine, it can be incorporated into growing protein chains by cellular machinery. However, the presence of the fluorine atom disrupts the normal protein folding process, leading to the formation of non-functional proteins and ultimately halting protein synthesis [].
Studies have shown that 4F-Phe can inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells []. The mechanism behind this effect is likely due to the disruption of protein synthesis essential for cell growth and proliferation [].
4-Fluoro-DL-phenylalanine exhibits significant biological activity, particularly as a phenylalanine antagonist. Research has shown that it can inhibit mitosis and reversibly arrest HeLa cells in the G2 phase of the cell cycle, indicating its potential utility in cancer research . Additionally, its mutagenic properties have been observed in certain assays, suggesting that it may induce changes to cellular DNA .
The synthesis of 4-fluoro-DL-phenylalanine typically involves several methods, including:
- Fluorination of Phenylalanine: Direct fluorination using fluorinating agents like sulfur tetrafluoride or other fluorinating reagents.
- Peptide Coupling Reactions: Utilizing protected forms of 2-fluoro-L-phenylalanine in peptide synthesis protocols.
- Alternative Synthetic Routes: Other methods may include modifications of existing amino acids or derivatives through organic synthesis techniques .
4-Fluoro-DL-phenylalanine finds applications primarily in biochemical and pharmaceutical research:
- Protein Studies: Used to investigate protein folding and dynamics due to its ability to mimic phenylalanine while altering interactions within proteins .
- Cancer Research: Its inhibitory effects on cell division make it useful in studying cancer cell biology and potential therapeutic strategies.
- Neurobiology: Investigated for its role in neurotransmitter synthesis and metabolism due to its structural similarity to natural amino acids.
Interaction studies involving 4-fluoro-DL-phenylalanine focus on its effects on various biological systems:
- Cell Cycle Regulation: Its ability to arrest cells in specific phases provides insights into cell cycle control mechanisms.
- Protein Binding: Studies have shown how this compound interacts with proteins, affecting their structure and function, which is crucial for understanding protein dynamics .
Several compounds share similarities with 4-fluoro-DL-phenylalanine, particularly other fluorinated amino acids or phenylalanine derivatives. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Fluorophenylalanine | Fluorinated Amino Acid | Directly used in protein studies |
| 3-Fluorophenylalanine | Fluorinated Amino Acid | Different position of fluorination |
| 2-Fluorophenylalanine | Fluorinated Amino Acid | Another positional variant |
| p-Fluorophenylalanine | Aromatic Compound | Used for similar applications but lacks amino group |
| L-Phenylalanine | Natural Amino Acid | Baseline for comparison; non-fluorinated |
Uniqueness
4-Fluoro-DL-phenylalanine stands out due to its specific para-fluorination, which influences both its biological activity and chemical reactivity compared to other derivatives. Its dual enantiomeric form (D and L) allows for varied applications in biological studies, making it particularly versatile.
Physical Description
White solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
log Kow = -1.08 (est)
Decomposition
Melting Point
253-255 °C
UNII
GHS Hazard Statements
H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Acute Toxic
Other CAS
60-17-3
Absorption Distribution and Excretion
Associated Chemicals
d-p-Fluorophenylalanine; 18125-46-7








